molecular formula C10H11Br2NO3S B3133786 4-((2,5-Dibromophenyl)sulfonyl)morpholine CAS No. 398996-97-9

4-((2,5-Dibromophenyl)sulfonyl)morpholine

Cat. No. B3133786
CAS RN: 398996-97-9
M. Wt: 385.07 g/mol
InChI Key: WQOOIVZNXLOPLK-UHFFFAOYSA-N
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Description

“4-((2,5-Dibromophenyl)sulfonyl)morpholine” is a chemical compound that has gained attention due to its potential applications in various fields of research and industry. It has a molecular formula of C10H11Br2NO3S and a molecular weight of 385.07 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring, which is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The morpholine ring is substituted at the 4-position with a sulfonyl group that is further substituted with a 2,5-dibromophenyl group .

Scientific Research Applications

Antibiotic Modulation and Microbial Resistance

  • A study explored the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine. This compound, part of the sulfonamide class, was investigated for its antimicrobial and modulating activity against bacteria like Staphylococcus aureus, Escherichia coli, and various strains of fungi. Notable results were seen in the reduction of minimum inhibitory concentration (MIC) when used with amikacin against P. aeruginosa, showcasing its potential in combating resistant microbial strains (Oliveira et al., 2015).

Synthetic and Structural Chemistry

  • Research on the synthesis and antimicrobial activity of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline (a linezolid intermediate) highlighted the compound's utility in chemical synthesis. The study not only focused on the synthetic process but also explored the molecular docking to predict the compound's interaction at the enzymatic level, indicating its structural significance and potential biological applications (Janakiramudu et al., 2017).
  • Another investigation reported a novel, eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives. It highlighted the use of sulfonyl chlorides as starting materials and emphasized the green chemistry aspect by utilizing water and sodium carbonate as HCl scavengers. The process's efficacy was proven by high yields and purity, and the synthesized compounds were thoroughly characterized using various analytical techniques (Almarhoon et al., 2019).

Polymer Science and Material Chemistry

  • The synthesis and reaction of poly(4‘-fluoro-2,5-diphenyl sulfone) with various nucleophiles via aromatic substitution were explored to produce derivatized poly(paraphenylene) thermoplastics and thermosets. The study's findings are crucial in the polymer science domain, especially for creating materials with specific thermal and solubility properties (Bloom & Sheares, 2001).

Biological and Medicinal Chemistry

  • A series of studies focused on the synthesis and biological evaluation of compounds containing the morpholine moiety, emphasizing their potential as anticancer agents, enzyme inhibitors, and antimicrobial agents. These studies demonstrate the compound's versatility and potential in drug discovery and development (Gaur et al., 2022; Kravchenko et al., 2005; Rayes et al., 2010).

properties

IUPAC Name

4-(2,5-dibromophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOOIVZNXLOPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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